methyl 3-amino-2-hydroxybutanoate hydrochloride
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Overview
Description
Methyl 3-amino-2-hydroxybutanoate hydrochloride is a synthetic organic compound with the molecular formula C₅H₁₂ClNO₃. It is commonly used in biochemical research and has applications in various scientific fields. This compound is known for its unique chemical properties, which make it valuable for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-hydroxybutanoate hydrochloride typically involves the esterification of 3-amino-2-hydroxybutanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or other suitable methods to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 3-amino-2-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-amino-2-hydroxybutanoate hydrochloride can be compared with other similar compounds such as:
Methyl 2-amino-3-hydroxybutanoate hydrochloride: Similar structure but different positional isomers.
Ethyl 3-amino-2-hydroxybutanoate hydrochloride: Similar functional groups but different ester moiety.
Methyl 3-amino-2-hydroxypropanoate hydrochloride: Similar functional groups but different carbon chain length.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
123206-26-8 |
---|---|
Molecular Formula |
C5H12ClNO3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl 3-amino-2-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(6)4(7)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H |
InChI Key |
UXXQVTQJOXINIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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